molecular formula C5H12N2O2 B8096690 3-Amino-L-alanine ethyl ester 2HCl

3-Amino-L-alanine ethyl ester 2HCl

Cat. No.: B8096690
M. Wt: 132.16 g/mol
InChI Key: UHPCBUYSHWNREK-BYPYZUCNSA-N
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Description

3-Amino-L-alanine ethyl ester 2HCl: is a chemical compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . This compound is a derivative of the amino acid alanine, where the amino group is located at the third position, and the carboxyl group is esterified with ethanol. It is commonly used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-L-alanine ethyl ester 2HCl typically involves the esterification of L-alanine with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-L-alanine ethyl ester 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-L-alanine ethyl ester 2HCl involves its interaction with various molecular targets and pathways. The ester group can be hydrolyzed to release L-alanine, which can then participate in metabolic pathways. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 3-Amino-L-alanine ethyl ester 2HCl is unique due to the position of the amino group and the ethyl ester, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

ethyl (2S)-2,3-diaminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3,6-7H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCBUYSHWNREK-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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